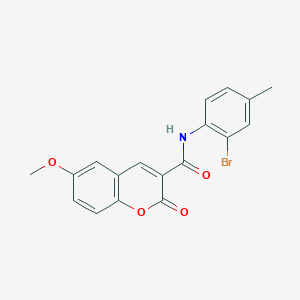
N-(2-bromo-4-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of chromene, which is a heterocyclic compound with a benzene ring fused to a pyran ring. It has a carboxamide group attached to the 3rd position of the chromene ring, a methoxy group at the 6th position, and a 2-bromo-4-methylphenyl group attached to the nitrogen of the carboxamide .
Molecular Structure Analysis
The compound likely has a planar chromene core, with the various substituents adding to its three-dimensionality. The presence of the carboxamide group might allow for hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as solubility, melting point, and boiling point would be influenced by the presence and position of the various functional groups .Mechanism of Action
The exact mechanism of action of N-(2-bromo-4-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is not fully understood, but it is believed to modulate various signaling pathways involved in inflammation and cancer. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of several pro-inflammatory genes. This compound also inhibits the activity of STAT3, a transcription factor that is known to promote cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. This compound has also been reported to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
N-(2-bromo-4-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has several advantages for use in lab experiments, including its synthetic accessibility and well-established synthesis method. However, this compound has limitations in terms of its solubility and stability, which may affect its efficacy in certain experimental conditions. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for different disease conditions.
Future Directions
Several future directions for research on N-(2-bromo-4-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide can be identified, including the development of more efficient synthesis methods, investigation of the mechanism of action in greater detail, and evaluation of the efficacy of this compound in clinical trials. Additionally, the potential use of this compound in combination with other drugs or therapies should be explored, as this may enhance its therapeutic effects. Overall, this compound has significant potential for the development of novel anti-inflammatory and anti-cancer therapies, and further research is needed to fully elucidate its therapeutic potential.
Synthesis Methods
N-(2-bromo-4-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide can be synthesized using a multi-step process involving the reaction of 2-bromo-4-methylphenol with ethyl 2-oxo-2H-chromene-3-carboxylate, followed by the conversion of the resulting intermediate to this compound using appropriate reagents and conditions. The synthesis of this compound has been reported in several research articles, and the yield and purity of the compound can be optimized by modifying the reaction conditions.
Scientific Research Applications
N-(2-bromo-4-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been studied extensively for its potential therapeutic applications in various disease conditions. Several studies have reported the anti-inflammatory effects of this compound in animal models of inflammation, where it was found to reduce the levels of pro-inflammatory cytokines and chemokines. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-6-methoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO4/c1-10-3-5-15(14(19)7-10)20-17(21)13-9-11-8-12(23-2)4-6-16(11)24-18(13)22/h3-9H,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEABGQLRWMCMHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


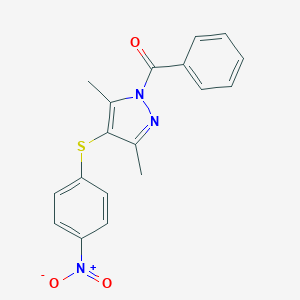
![N,N-diethyl-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B415611.png)
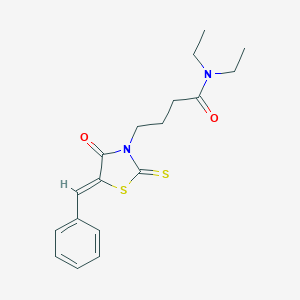
![N-(1-isopropyl-2-methylpropyl)-2-[(phenylsulfonyl)anilino]acetamide](/img/structure/B415614.png)
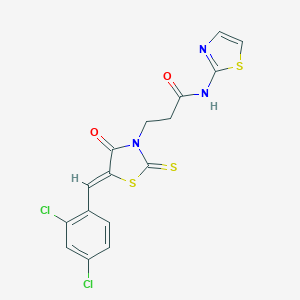
![4-Naphthalen-1-yl-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline](/img/structure/B415622.png)
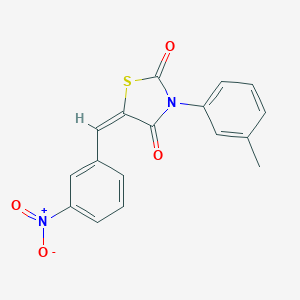
![3-bromo-5-(4-bromo-2-thienyl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B415625.png)
![ethyl 4-(1-naphthyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B415628.png)
amino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B415631.png)
![5-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1-(4-methylphenyl)-1H-tetraazole](/img/structure/B415632.png)
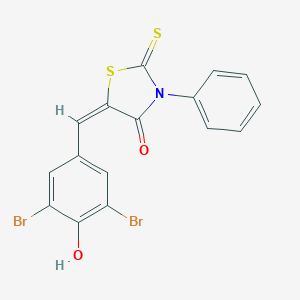
![1,3a,13,13a-Tetrahydrocyclopenta[4,5]pyrido[3,2,1-kl]phenothiazine](/img/structure/B415635.png)